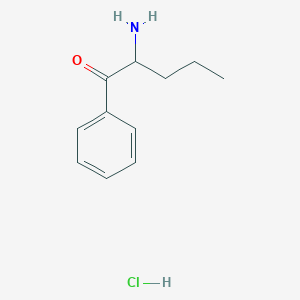

2-Amino-1-phenylpentan-1-one hydrochloride

Description

2-Amino-1-phenylpentan-1-one hydrochloride (CAS 6946-07-2), also known as α-PVP metabolite 5 hydrochloride, is a synthetic cathinone derivative and a metabolite of α-pyrrolidinovalerophenone (α-PVP), a stimulant with psychoactive properties . Structurally, it consists of a pentan-1-one backbone substituted with an amino group at the C2 position and a phenyl ring at the C1 position. The hydrochloride salt enhances its stability and solubility for analytical and pharmacological studies. It is classified as a regulated substance in certain jurisdictions, requiring permits for handling and distribution due to its association with controlled precursors . Available as a neat organic standard (10 mg), it is stored at -20 to -10°C to maintain integrity .

Properties

IUPAC Name |

2-amino-1-phenylpentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-6-10(12)11(13)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIALNHDLZNSQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00713724 | |

| Record name | 2-Amino-1-phenylpentan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00713724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6946-07-2 | |

| Record name | NSC53146 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-phenylpentan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00713724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-phenylpentan-1-one hydrochloride typically involves the reaction of phenylacetone with ammonia and a reducing agent under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-phenylpentan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

2-Amino-1-phenylpentan-1-one hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies related to enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-Amino-1-phenylpentan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes. It may also interact with receptors and other proteins, modulating their function and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-amino-1-phenylpentan-1-one hydrochloride, enabling comparative analysis of their pharmacological, toxicological, and physicochemical properties.

Structural and Physicochemical Properties

*LogP values are estimated unless explicitly provided in evidence.

Key Observations :

- Hexedrone hydrochloride (C₁₃H₂₀ClNO) has a longer alkyl chain (hexanone vs. pentanone) and an ethylamino group, increasing lipophilicity (LogP 3.84 vs.

- Cyclopentanone derivatives (e.g., 2-(aminomethyl)cyclopentanone HCl) exhibit reduced molecular weight and altered solubility due to ring strain, which may limit systemic distribution compared to linear-chain analogs .

Pharmacological and Toxicological Profiles

Critical Insights :

- Hexedrone’s ethylamino group and extended chain correlate with prolonged stimulant effects compared to the target compound’s amino group .

- 2-Dimethylaminomethyl-1-phenyl-2-propen-1-one HCl demonstrates significant toxicity, including mutagenicity and organ inflammation, highlighting risks in structural modifications for drug development .

- The absence of chlorine in the target compound (vs. 3-chlorophenyl analogs) may reduce hepatotoxicity risks associated with halogenated metabolites .

Regulatory and Handling Considerations

- 2-Amino-1-phenylpentan-1-one HCl: Requires permits for sale in regions like the Czech Republic under narcotics laws .

- Hexedrone HCl: Often classified as a controlled substance under synthetic cathinone regulations globally .

Biological Activity

2-Amino-1-phenylpentan-1-one hydrochloride, commonly referred to as a cathinone derivative, is a synthetic compound with notable biological activity. Cathinones are known for their stimulant properties and are often associated with recreational drug use. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H15NO·HCl

- Molecular Weight : 215.7 g/mol

- IUPAC Name : this compound

This compound primarily acts as a stimulant, affecting the central nervous system (CNS). Its mechanism involves the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This action leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced mood, increased energy, and heightened alertness.

Key Pathways Affected:

- Dopaminergic Pathway : Inhibition of dopamine reuptake contributes to its euphoric effects.

- Norepinephrine Pathway : Increased norepinephrine levels enhance alertness and energy.

- Serotonergic Pathway : Modulation of serotonin levels may influence mood and emotional responses.

Biological Activity

The biological activity of this compound has been documented in various studies. Below is a summary of key findings:

Case Studies

Several case studies highlight the effects and implications of using this compound:

- Case Study A : A report on a young adult presenting with severe agitation and paranoia after use indicated that the compound can induce acute psychological effects similar to those seen with other stimulants.

- Case Study B : An analysis of emergency room visits linked to synthetic cathinones revealed that users often exhibited cardiovascular complications such as tachycardia and hypertension.

- Case Study C : A forensic study examined seized samples containing this compound, confirming its presence through advanced analytical techniques like mass spectrometry.

Safety and Toxicity

The safety profile of this compound is still under investigation. However, reports suggest potential risks including:

- Cardiovascular Effects : Increased heart rate and blood pressure.

- Psychological Effects : Anxiety, paranoia, and hallucinations.

- Dependence Potential : Similar to other stimulants, there is a risk of developing tolerance and dependence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.